

Unraveling the Primary Structure of Kefiran: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Kefiran

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An In-depth Analysis of the Glucogalactan from Kefir Grains

Kefiran, the water-soluble glucogalactan exopolysaccharide produced by the microbial consortium present in kefir grains, has garnered significant interest in the pharmaceutical and food industries for its potential health-promoting properties. A thorough understanding of its primary structure is paramount for elucidating its structure-function relationships and for its potential modification for drug development and other applications. This technical guide provides a comprehensive overview of the methodologies employed in the primary structure analysis of **kefiran**, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying workflows and structural models.

Monosaccharide Composition: The Building Blocks of Kefiran

Kefiran is a heteropolysaccharide primarily composed of D-glucose and D-galactose monosaccharides.^{[1][2][3][4]} The ratio of these two sugars can vary depending on the origin of the kefir grains and the fermentation conditions. However, most studies report a close to equimolar ratio of glucose to galactose.^{[1][2]}

Table 1: Monosaccharide Composition of **Kefiran**

Monosaccharide	Molar Ratio (Glucose:Galactose)	Analytical Method	Reference
D-Glucose	1.0 : 1.1	HPTLC	[5]
D-Galactose			
D-Glucose	1.0 : 0.4	HPLC	[3]
D-Galactose			

Glycosidic Linkage Analysis: Assembling the Monosaccharide Units

The arrangement and linkage of the glucose and galactose residues determine the overall architecture of the **kefiran** polymer. The primary techniques used to elucidate these linkages are methylation analysis followed by GC-MS, and periodate oxidation (Smith degradation).

Methylation analysis involves the methylation of all free hydroxyl groups in the polysaccharide, followed by hydrolysis, reduction, and acetylation to produce partially methylated alditol acetates (PMAAs). These derivatives are then identified and quantified by gas chromatography-mass spectrometry (GC-MS), revealing the substitution patterns of the individual monosaccharides.[6][7][8]

Periodate oxidation, often followed by reduction and mild acid hydrolysis (Smith degradation), selectively cleaves vicinal diols within the sugar rings. Analysis of the degradation products provides valuable information about the sequence and linkage of the sugar residues.[9][10][11]

Table 2: Glycosidic Linkages Identified in **Kefiran**

Linkage Type	Monosaccharide	Analytical Method	Reference
Terminal	Glucose	Methylation Analysis	[3]
(1 → 6)-linked	Glucose	Methylation Analysis	[3]
(1 → 3)-linked	Galactose	Methylation Analysis	[3]
(1 → 4)-linked	Galactose	Methylation Analysis	[3]
(1 → 4)-linked	Glucose	Methylation Analysis	[3]
(1 → 2,6)-linked	Galactose	Methylation Analysis	[3]

The data suggests a branched structure for **kefiran**, with a backbone composed of (1 → 6)-linked glucose, (1 → 3)-linked galactose, (1 → 4)-linked galactose, and (1 → 4)-linked glucose residues. The branching is believed to occur at the O-2 position of galactose residues, with glucose residues often found at the terminal ends.[3]

Spectroscopic Analysis: Confirming the Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to confirm the anomeric configuration (α or β) of the glycosidic linkages and to provide further details about the overall structure. Both ^1H and ^{13}C NMR are employed in the analysis of **kefiran**. [4][12][13] The chemical shifts of the anomeric protons and carbons provide characteristic signatures for different linkage types.

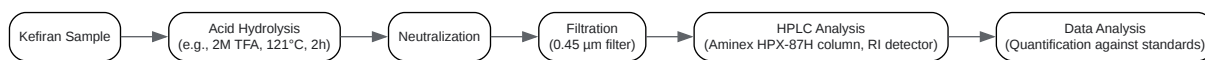
Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the primary structure analysis of **kefiran**.

Monosaccharide Composition Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the determination of the monosaccharide composition of **kefiran** following acid hydrolysis.

Workflow for Monosaccharide Analysis



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Caption: Workflow for determining the monosaccharide composition of **kefir** using HPLC.

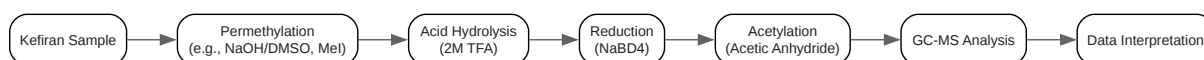
Protocol:

- **Acid Hydrolysis:** Accurately weigh 5-10 mg of purified **kefir** into a screw-cap tube. Add 2 mL of 2 M trifluoroacetic acid (TFA). Seal the tube and heat at 121°C for 2 hours.
- **Neutralization:** Cool the sample to room temperature. Evaporate the TFA under a stream of nitrogen. Add 1 mL of methanol and evaporate to dryness to remove residual acid. Repeat this step three times. Resuspend the hydrolyzed sample in 1 mL of deionized water.
- **Filtration:** Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
- **HPLC Analysis:**
 - **Instrument:** High-Performance Liquid Chromatography system equipped with a refractive index (RI) detector.
 - **Column:** Aminex HPX-87H or a similar column suitable for carbohydrate analysis.
 - **Mobile Phase:** 5 mM H₂SO₄.
 - **Flow Rate:** 0.6 mL/min.
 - **Column Temperature:** 65°C.
 - **Injection Volume:** 20 µL.
- **Data Analysis:** Prepare standard solutions of glucose and galactose of known concentrations. Run the standards under the same HPLC conditions to generate a calibration curve. Identify and quantify the monosaccharides in the **kefir** sample by comparing their retention times and peak areas to those of the standards.

Glycosidic Linkage Analysis by Methylation

This protocol describes the determination of glycosidic linkages in **kefiran** through methylation analysis.

Workflow for Methylation Analysis



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Caption: Workflow for determining the glycosidic linkages in **kefiran** via methylation analysis.

Protocol:

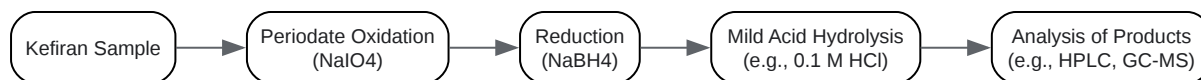
- Permethylation:
 - Dissolve 5-10 mg of dried **kefiran** in 1 mL of dry dimethyl sulfoxide (DMSO).
 - Add 20 mg of powdered sodium hydroxide and stir the mixture for 1 hour at room temperature.
 - Add 0.5 mL of methyl iodide dropwise while cooling the reaction in an ice bath.
 - Stir the reaction mixture for 1 hour at room temperature.
 - Quench the reaction by adding 1 mL of water.
 - Extract the permethylated **kefiran** with 2 mL of dichloromethane. Wash the organic layer with water (3 x 2 mL) and then evaporate to dryness.
- Hydrolysis: Hydrolyze the permethylated **kefiran** using 2 M TFA as described in the monosaccharide analysis protocol.
- Reduction:
 - Dissolve the hydrolyzed sample in 1 mL of 1 M ammonium hydroxide.

- Add 10 mg of sodium borodeuteride (NaBD_4) and incubate for 2 hours at room temperature.
- Destroy excess NaBD_4 by adding a few drops of glacial acetic acid until effervescence ceases.
- Acetylation:
 - Evaporate the sample to dryness. Add 1 mL of methanol and evaporate again; repeat this step three times to remove borate.
 - Add 0.5 mL of acetic anhydride and 0.5 mL of pyridine.
 - Heat the mixture at 100°C for 1 hour.
- GC-MS Analysis:
 - Evaporate the acetylation reagents to dryness.
 - Partition the resulting partially methylated alditol acetates (PMAAs) between dichloromethane and water.
 - Analyze the organic layer by GC-MS.
 - GC Column: A capillary column suitable for PMAA analysis (e.g., SP-2330).
 - Temperature Program: Typically, an initial temperature of 80°C held for 2 minutes, then ramped to 170°C at $30^\circ\text{C}/\text{min}$, followed by a ramp to 240°C at $4^\circ\text{C}/\text{min}$, and held for 15 minutes.
 - MS: Operate in electron impact (EI) mode.
- Data Interpretation: Identify the PMAAs by their characteristic retention times and mass fragmentation patterns. The positions of the acetyl groups indicate the original linkage positions.

Periodate Oxidation (Smith Degradation)

This protocol details the Smith degradation procedure for further structural elucidation of **kefiran**.

Workflow for Smith Degradation



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Caption: Workflow for the Smith degradation of **kefiran**.

Protocol:

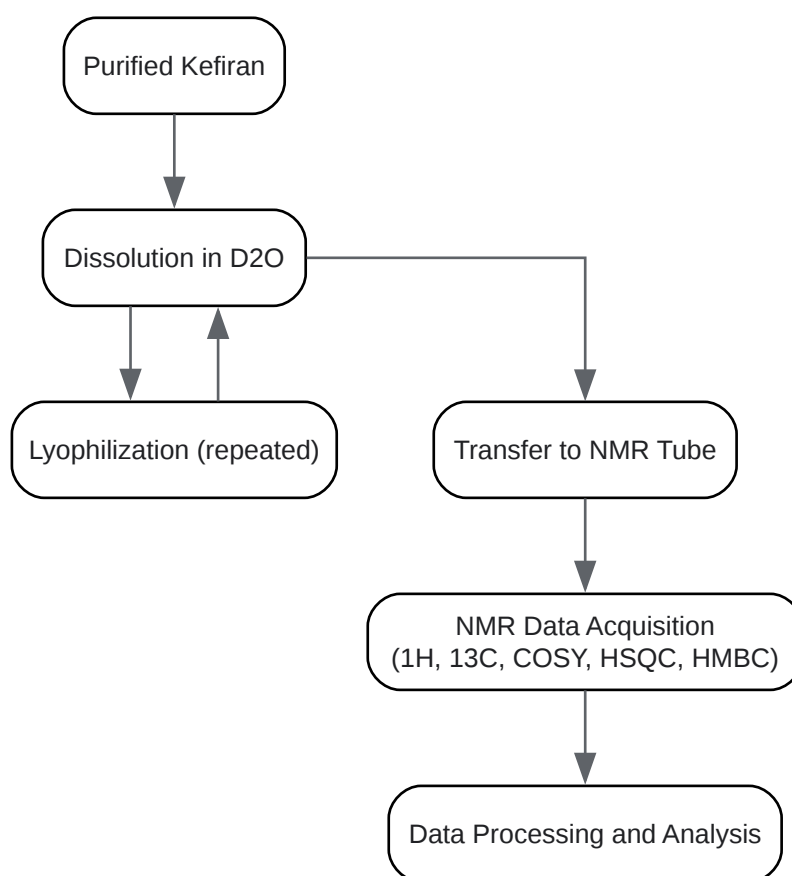
- Periodate Oxidation:
 - Dissolve 20 mg of **kefiran** in 20 mL of 0.05 M sodium acetate buffer (pH 4.5).
 - Add 10 mL of 0.1 M sodium metaperiodate (NaIO_4).
 - Incubate the reaction in the dark at 4°C for 72 hours.
- Quenching: Quench the reaction by adding 1 mL of ethylene glycol and let it stand for 1 hour at room temperature.
- Reduction:
 - Dialyze the reaction mixture against deionized water for 48 hours.
 - Add 50 mg of sodium borohydride (NaBH_4) to the dialyzed solution and stir for 24 hours at room temperature.
 - Neutralize the solution by adding glacial acetic acid dropwise.
- Mild Acid Hydrolysis:
 - Dialyze the reduced product against deionized water for 48 hours.

- Lyophilize the sample.
- Hydrolyze the lyophilized product with 0.1 M HCl at room temperature for 24 hours.
- Analysis of Products: Neutralize the hydrolysate with sodium bicarbonate. Analyze the resulting products (polyols and glycosides) by techniques such as HPLC or GC-MS to identify the sugar residues resistant to periodate oxidation.

^1H and ^{13}C NMR Spectroscopy

This protocol provides general guidelines for the preparation and analysis of **kefir** samples by NMR spectroscopy.

Logical Relationship for NMR Analysis



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Caption: Logical steps for preparing and analyzing **kefir** by NMR spectroscopy.

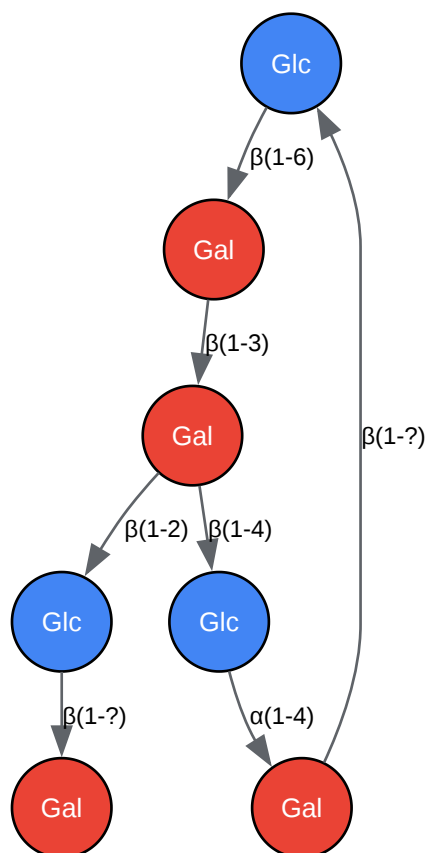
Protocol:

- Sample Preparation:
 - Dissolve approximately 20-30 mg of purified **kefiran** in 0.5 mL of deuterium oxide (D₂O).
 - Lyophilize the solution to exchange exchangeable protons with deuterium.
 - Repeat the dissolution and lyophilization process three times.
 - Finally, dissolve the sample in 0.5 mL of high-purity D₂O (99.96%).
- NMR Data Acquisition:
 - Transfer the sample to a 5 mm NMR tube.
 - Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
 - ¹H NMR: Acquire spectra at an elevated temperature (e.g., 70°C) to reduce the viscosity of the solution and improve spectral resolution. The residual HOD signal is suppressed using presaturation.
 - ¹³C NMR: Acquire proton-decoupled spectra.
- Data Processing and Analysis: Process the NMR data using appropriate software. Analyze the chemical shifts and coupling constants to determine the anomeric configurations and the sequence of the monosaccharide residues.

Proposed Primary Structure of Kefiran

Based on the collective data from these analytical techniques, a repeating unit for the primary structure of **kefiran** has been proposed. It is important to note that the exact structure may exhibit some heterogeneity.

Diagram of the Proposed Repeating Unit of **Kefiran**



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Caption: A representative model of the proposed repeating unit of the **kefiran** primary structure.

This in-depth guide provides researchers, scientists, and drug development professionals with a solid foundation for understanding and investigating the primary structure of **kefiran**. The detailed protocols and visual workflows serve as practical tools for replicating and building upon existing research in this exciting field. Further studies are warranted to fully elucidate the structural diversity of **kefiran** from different sources and to correlate these structural variations with its biological activities.

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